Ethyl 4-chlorobenzoylformate
Overview
Description
Ethyl 4-chlorobenzoylformate is a chemical compound that serves as an intermediate in various synthetic processes. Although the provided papers do not directly discuss ethyl 4-chlorobenzoylformate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for ethyl 4-chlorobenzoylformate.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes or condensation reactions. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate, a compound with a similar structure, is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, is synthesized through a Knoevenagel condensation reaction . These methods suggest potential pathways for synthesizing ethyl 4-chlorobenzoylformate, which may involve similar catalytic or condensation strategies.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-chlorobenzoylformate has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction . For example, ethyl 4-hydrazinobenzoate hydrochloride crystallizes in the triclinic space group and exhibits specific hydrogen bonding patterns . The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond . These studies provide a foundation for predicting the molecular structure of ethyl 4-chlorobenzoylformate, which would likely exhibit its own unique set of intermolecular interactions and conformational characteristics.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to ethyl 4-chlorobenzoylformate can be inferred from their participation in various reactions. For instance, ethyl α-chlorocyclopropaneformates undergo [3 + 2] annulation reactions with 1,3-dicarbonyl compounds to produce functionalized fulvenes . Additionally, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone, indicating the reactivity of the chlorophenyl moiety in condensation reactions . These examples suggest that ethyl 4-chlorobenzoylformate could also engage in similar reactions, contributing to the synthesis of a variety of functionalized organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to ethyl 4-chlorobenzoylformate can be deduced from their molecular structures and the nature of their substituents. For example, the presence of chloro and ester groups is likely to influence the compound's polarity, solubility, and reactivity. The crystallographic data of ethyl 4-hydrazinobenzoate hydrochloride provides insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns . The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate highlight the potential biological relevance of these compounds . These properties are crucial for understanding the behavior of ethyl 4-chlorobenzoylformate in various environments and its potential applications in pharmaceuticals or materials science.
Scientific Research Applications
Synthesis and Structural Studies
Ethyl 4-chlorobenzoylformate is utilized in the synthesis and structural analysis of various compounds. For instance, it plays a role in the synthesis of ethyl 4-hydrazinobenzoate hydrochloride, a compound characterized by X-ray diffraction, FT-IR, and NMR, and displaying interesting non-covalent interactions in its crystal structure (Restrepo et al., 2019). Additionally, it's involved in the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an intermediate for biologically active compounds, achieved through a multi-step process with a high yield of the target product (Xiong et al., 2019).
Pharmaceutical Applications
In pharmaceutical research, ethyl 4-chlorobenzoylformate derivatives are explored for their potential therapeutic properties. A notable example includes the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products like L-carnitine (Kluson et al., 2019).
Material Science and Engineering
In the field of material science, ethyl 4-chlorobenzoylformate derivatives are utilized in the development of new materials. For instance, ethyl acetate is explored as a solvent for the synthesis of poly(2-ethyl-2-oxazoline), a polymer significant in biomedical applications due to its high water-solubility and controlled polymerization (Vergaelen et al., 2020).
Dyes and Coloring Agents
Derivatives of ethyl 4-chlorobenzoylformate are also involved in the synthesis of complex dyes for fabrics. Research in this area includes the synthesis and application of disperse dyes derived from thiophene on polyester and nylon fabrics, showcasing good fastness properties and varied color shades (Abolude et al., 2021).
Green Chemistry
Ethyl 4-chlorobenzoylformate derivatives are also pivotal in green chemistry initiatives. For example, green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using an agro-waste-based solvent medium is explored, demonstrating efficient, eco-friendly synthesis with high yields and potential anticancer properties (Badiger et al., 2022).
Safety And Hazards
According to the safety data sheet, Ethyl 4-chlorobenzoylformate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s combustible and can produce hazardous combustion gases or vapors in the event of fire .
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIELZWDKOJZMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374499 | |
Record name | Ethyl 4-chlorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorobenzoylformate | |
CAS RN |
34966-48-8 | |
Record name | Ethyl 4-chlorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34966-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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